3-(3-amino-1H-pyrazol-1-yl)propan-1-ol
Overview
Description
3-(3-amino-1H-pyrazol-1-yl)propan-1-ol is an organic compound with the molecular formula C(6)H({11})N(_3)O It features a pyrazole ring substituted with an amino group at the 3-position and a propanol chain at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-amino-1H-pyrazol-1-yl)propan-1-ol typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-dicarbonyl compound, such as acetylacetone, under acidic or basic conditions.
Attachment of the Propanol Chain: The final step involves the alkylation of the pyrazole ring with a suitable alkyl halide, such as 3-chloropropanol, under basic conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3-(3-amino-1H-pyrazol-1-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The amino group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents, such as halogenation with thionyl chloride.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Thionyl chloride in dichloromethane, phosphorus tribromide in toluene.
Major Products
Oxidation: 3-(3-amino-1H-pyrazol-1-yl)propanal.
Reduction: 3-(3-amino-1H-pyrazol-1-yl)propanamine.
Substitution: 3-(3-amino-1H-pyrazol-1-yl)propyl chloride.
Scientific Research Applications
Chemistry
In chemistry, 3-(3-amino-1H-pyrazol-1-yl)propan-1-ol is used as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound can be used to study enzyme interactions and protein modifications due to its reactive amino and hydroxyl groups. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in drug design. Its structure allows for the exploration of new therapeutic agents targeting various diseases.
Industry
In industry, this compound can be used in the production of polymers and resins. Its functional groups enable cross-linking reactions, which are essential in the manufacture of high-performance materials.
Mechanism of Action
The mechanism of action of 3-(3-amino-1H-pyrazol-1-yl)propan-1-ol depends on its application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, electrostatic interactions, and hydrophobic effects. These interactions can modulate the activity of the target, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
3-(1H-pyrazol-1-yl)propan-1-ol: Lacks the amino group, making it less reactive in certain chemical reactions.
3-(3-methyl-1H-pyrazol-1-yl)propan-1-ol:
3-(3-hydroxy-1H-pyrazol-1-yl)propan-1-ol: Has a hydroxyl group at the 3-position, which can affect its reactivity and biological activity.
Uniqueness
3-(3-amino-1H-pyrazol-1-yl)propan-1-ol is unique due to the presence of both an amino group and a hydroxyl group on the pyrazole ring. This dual functionality allows for a wide range of chemical modifications and applications, making it a versatile compound in various fields of research and industry.
Properties
IUPAC Name |
3-(3-aminopyrazol-1-yl)propan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O/c7-6-2-4-9(8-6)3-1-5-10/h2,4,10H,1,3,5H2,(H2,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQIOGDSNYJYBTN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1N)CCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10679145 | |
Record name | 3-(3-Amino-1H-pyrazol-1-yl)propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10679145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1003011-38-8 | |
Record name | 3-Amino-1H-pyrazole-1-propanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1003011-38-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(3-Amino-1H-pyrazol-1-yl)propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10679145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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